molecular formula C21H20ClN5O2 B2729893 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251689-86-7

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2729893
CAS No.: 1251689-86-7
M. Wt: 409.87
InChI Key: LEXBGHIFTKIELC-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a benzamide moiety. The triazole ring is known for its stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide group is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzamide moiety can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methanamide
  • N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Uniqueness

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring provides stability, while the piperidine and benzamide moieties enhance its interaction with biological targets.

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-16-7-4-8-18(13-16)27-14-19(24-25-27)21(29)26-11-9-17(10-12-26)23-20(28)15-5-2-1-3-6-15/h1-8,13-14,17H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXBGHIFTKIELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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